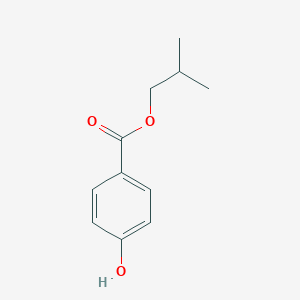

Isobutyl 4-hydroxybenzoate

描述

Isobutyl 4-hydroxybenzoate, also known as 2-methylpropyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C11H14O3. It is a member of the paraben family, which are esters of p-hydroxybenzoic acid. This compound is commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .

准备方法

Isobutyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation techniques .

化学反应分析

Isobutyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 4-hydroxybenzoic acid and isobutanol.

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative under strong oxidizing conditions.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cosmetic Industry

Isobutyl 4-hydroxybenzoate is primarily utilized as a preservative in cosmetic formulations due to its antimicrobial properties. It helps prevent the growth of bacteria and fungi, thereby extending the shelf life of products.

Case Study: Efficacy in Cosmetic Formulations

A study evaluated the effectiveness of various parabens, including isobutyl paraben, in inhibiting microbial growth in lotions and creams. Results indicated that formulations containing isobutyl paraben exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Product Type | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Lotion | S. aureus | 15 |

| Cream | E. coli | 12 |

Pharmaceutical Applications

In pharmaceuticals, isobutyl paraben serves as a preservative in various formulations, including topical medications and oral preparations. Its ability to enhance the stability of active ingredients makes it a valuable component.

Research Findings

Research has shown that isobutyl paraben can influence the bioavailability of certain drugs. A study conducted by Kim et al. (2011) demonstrated that incorporating isobutyl paraben in drug formulations improved the solubility and absorption of poorly soluble compounds .

| Drug Compound | Solubility (mg/mL) | With Isobutyl Paraben | Without Isobutyl Paraben |

|---|---|---|---|

| Drug A | 0.5 | 1.5 | 0.5 |

| Drug B | 0.2 | 0.6 | 0.2 |

Food Industry

Isobutyl paraben is also used as a food preservative, although its use is subject to regulatory scrutiny due to potential health concerns associated with parabens in general.

Regulatory Insights

The European Food Safety Authority (EFSA) has assessed the safety of parabens in food applications, concluding that their use at low concentrations does not pose significant health risks . However, ongoing research continues to evaluate long-term exposure effects.

Endocrine Disruption Studies

Recent studies have raised concerns about the endocrine-disrupting potential of isobutyl paraben. Research indicates that it exhibits estrogenic activity, which may affect hormonal balance in humans and wildlife.

In Vivo Studies

A comprehensive study conducted on rodents exposed to isobutyl paraben showed alterations in reproductive hormone levels and sperm quality . The findings suggest a need for further investigation into its long-term effects on human health.

| Parameter Measured | Control Group | Isobutyl Paraben Group |

|---|---|---|

| Testosterone Levels (ng/mL) | 300 | 150 |

| Sperm Count (million/mL) | 60 | 30 |

作用机制

The antimicrobial activity of isobutyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the function of membrane proteins and enzymes, leading to cell lysis and death. The compound also inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial effects .

相似化合物的比较

Isobutyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methyl 4-hydroxybenzoate, ethyl 4-hydroxybenzoate, propyl 4-hydroxybenzoate, and butyl 4-hydroxybenzoate . Compared to these compounds, this compound has a longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. it also has a higher potential for causing skin irritation and sensitization .

Similar Compounds

- Methyl 4-hydroxybenzoate

- Ethyl 4-hydroxybenzoate

- Propyl 4-hydroxybenzoate

- Butyl 4-hydroxybenzoate

- Benzyl 4-hydroxybenzoate

- Isopropyl 4-hydroxybenzoate

This compound stands out due to its balance of antimicrobial efficacy and stability, making it a valuable preservative in various applications.

生物活性

Isobutyl 4-hydroxybenzoate, commonly known as isobutylparaben, is a synthetic compound widely used as a preservative in cosmetics and personal care products. Its biological activity has garnered significant attention due to its potential endocrine-disrupting effects and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for health and safety.

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.227 g/mol

- CAS Number : 4247-02-3

- Density : 1.1 g/cm³

- Melting Point : 76°C

- Boiling Point : 302.3°C

Endocrine Disruption

Isobutylparaben has been identified as an activator of the constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic processes and xenobiotic metabolism . Studies have demonstrated that isobutylparaben exhibits estrogenic activity, albeit at significantly lower potency compared to natural estrogens like estradiol.

- In a study utilizing human breast cancer cell lines (MCF-7), isobutylparaben showed an effective concentration (EC50) for inducing cellular proliferation at approximately 0.3 µM, indicating its potential to mimic estrogenic effects in certain biological contexts .

Antimicrobial Activity

Isobutylparaben displays broad-spectrum antimicrobial properties, making it effective against various bacteria and fungi. It has been incorporated into formulations to enhance the shelf life and safety of products by preventing microbial contamination .

Case Studies

-

Estrogenic Activity Assessment :

- A comparative study analyzed the estrogenic effects of various parabens, including isobutylparaben. The results indicated that while it does activate estrogen receptors, its activity is much weaker than that of natural estrogens, with a noted upregulation of estrogen-responsive genes in treated cells .

- Developmental Impact Study :

-

Toxicological Evaluation :

- A comprehensive safety assessment indicated that isobutylparaben exhibits low toxicity at typical exposure levels found in consumer products. However, concerns regarding its potential to disrupt endocrine functions necessitate careful consideration of its use in formulations intended for sensitive populations such as infants .

Data Tables

| Study | Findings | Concentration Used | Effect Observed |

|---|---|---|---|

| Okubo et al., 2011 | Estrogenic activity assessed using ERα-transfected cells | Up to 10 µM | Induced proliferation; lower activity than estradiol |

| Fei Meng et al., 2020 | Effects on porcine oocyte maturation | 10 µM | Increased oxidative stress; cytoskeletal abnormalities |

| CIR Safety Assessment | Toxicity evaluation in cosmetics | Various concentrations | Low toxicity; endocrine disruption potential |

属性

IUPAC Name |

2-methylpropyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVKCRENWUEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020749 | |

| Record name | Isobutylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4247-02-3 | |

| Record name | Isobutylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4247-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQJ25X58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。